

# Triclocarban in Wastewater Treatment Plant Effluent: A Technical Guide

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## Compound of Interest

Compound Name: Triclocarban

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This in-depth technical guide provides a comprehensive overview of the occurrence of **triclocarban** (TCC) in the effluent of wastewater treatment plants (WWTPs). **Triclocarban**, a potent antimicrobial agent formerly prevalent in personal care products such as soaps and lotions, persists through conventional wastewater treatment processes, leading to its release into the environment.<sup>[1][2][3]</sup> This document summarizes quantitative data on TCC concentrations, details the experimental protocols for its detection, and visualizes its fate and analytical workflow.

## Data on Triclocarban Occurrence

The concentration of **triclocarban** in wastewater varies significantly depending on the influent characteristics and the type of treatment process employed. The following tables summarize the reported concentrations of TCC in WWTP influent and effluent, as well as the removal efficiencies observed in various studies.

Table 1: **Triclocarban** Concentrations in Wastewater Treatment Plant Influent and Effluent

Location/Study	Influent Concentration Range	Effluent Concentration Range	Units	Reference
Canada (6 WWTPs)	14.2 - 271	3.6 - 32.9	ng/L	[4]
Durban, South Africa	0.320 - 45.261		µg/L	[5][6]
Baltimore, USA	-	up to 6750	ng/L	[7]
USA	0.4 - 50	0.1 - 6	µg/L	[8]
Pearl River System, China	-	0.1 - 6.7	µg/L	[9]

LOQ: Limit of Quantitation

Table 2: **Triclocarban** Removal Efficiencies in Wastewater Treatment Plants

Treatment Process	Removal Efficiency (%)	Reference
Conventional Activated Sludge	>97	[1]
Nitrification-Denitrification	~18 (decrease in mass balance)	[1]
Denitrifying Sludge (1-20 mg/L TCC)	71.2 - 79.4	[3]
General WWTPs	97 - 98	[2]

## Experimental Protocols

Accurate quantification of **triclocarban** in complex matrices like wastewater requires robust analytical methodologies. The most common approach involves solid-phase extraction (SPE) for sample concentration and cleanup, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

## Sample Collection and Preparation

- Sample Collection: Collect 24-hour composite samples of influent and effluent in amber glass bottles to prevent photodegradation.
- Preservation: Store samples at 4°C and process within 48 hours.
- Filtration: For the analysis of the dissolved phase, filter water samples through a 0.45 µm glass fiber filter. Particulates collected on the filter can be analyzed separately to determine the amount of TCC sorbed to solids.

## Solid-Phase Extraction (SPE)

- Objective: To concentrate **triclocarban** from the aqueous sample and remove interfering matrix components.
- Materials:
  - SPE Cartridges: Oasis HLB (60 mg) cartridges are commonly used.[\[10\]](#)[\[11\]](#)
  - Solvents: HPLC-grade methanol, hexane, dichloromethane, and acetone.[\[12\]](#)
- Procedure:
  - Cartridge Conditioning: Condition the SPE cartridge sequentially with 5 mL of methanol followed by 5 mL of deionized water.
  - Sample Loading: Pass a known volume of the water sample (e.g., 300 mL) through the conditioned cartridge at a flow rate of approximately 10 mL/min.[\[12\]](#)
  - Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.[\[12\]](#) Some protocols may include additional washing steps with hexane and dichloromethane to remove other co-adsorbed substances.[\[12\]](#)
  - Drying: Dry the cartridge under vacuum for approximately 10 minutes.[\[12\]](#)
  - Elution: Elute the retained **triclocarban** from the cartridge using a small volume of an appropriate solvent. A common elution solvent is 4-5 mL of methanol or a mixture of 50%

methanol in acetone.[10][12]

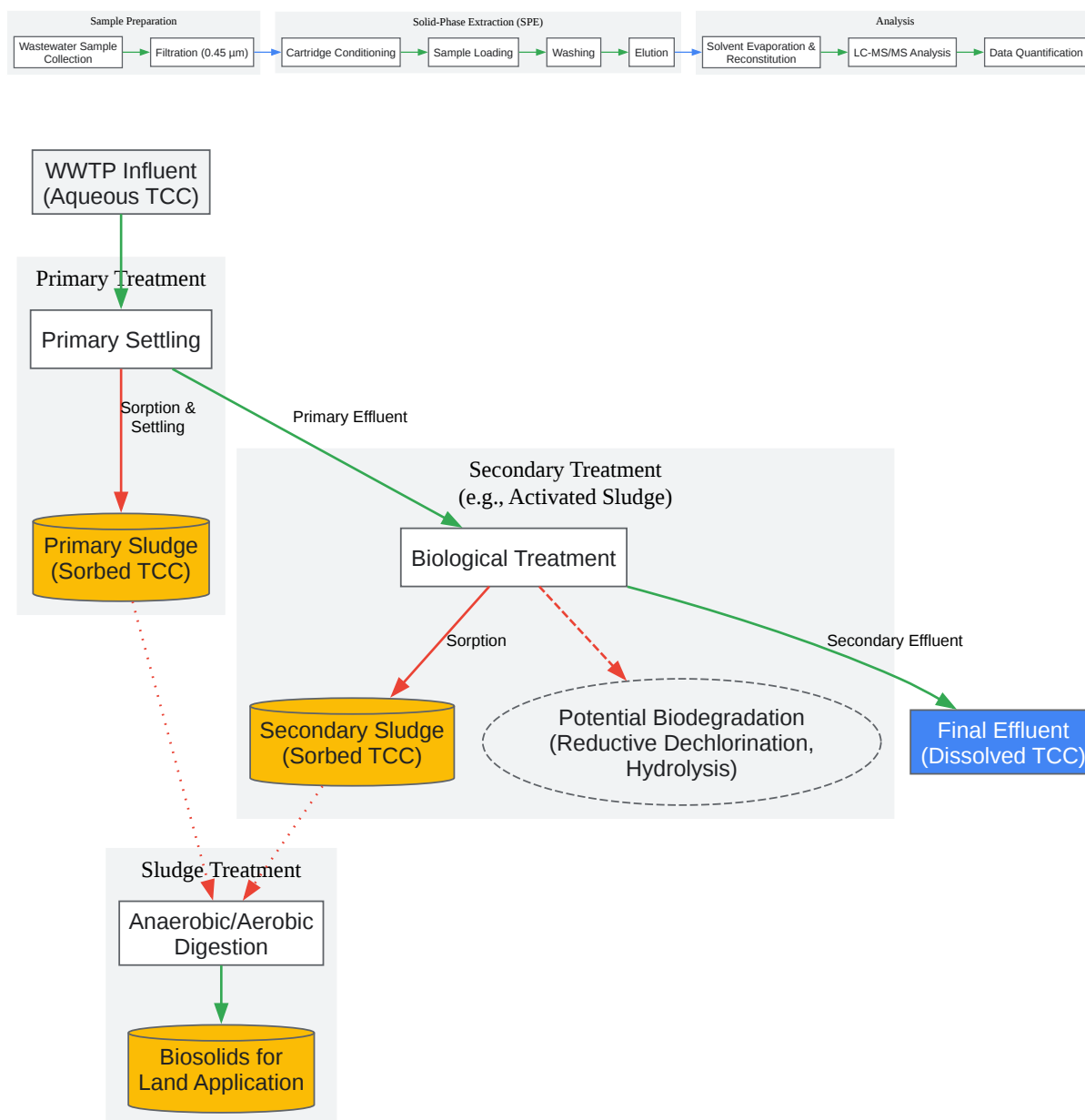
- Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume (e.g., 0.5 mL) of the mobile phase for LC-MS/MS analysis.[12]

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

- Objective: To separate **triclocarban** from other compounds in the extract and to provide sensitive and selective quantification.
- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
- Typical Parameters:
  - LC Column: A C18 reversed-phase column is typically used for separation.[7]
  - Mobile Phase: A gradient elution is often employed using a mixture of an aqueous solvent (e.g., water with 2 mM ammonium acetate or 10 mM acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[7][13] The addition of acetic acid can enhance sensitivity by forming adducts.[7]
  - Ionization: Electrospray ionization (ESI) in negative ion mode is the standard for **triclocarban** analysis.[7][13]
  - MS/MS Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[13] The transition of the deprotonated molecule  $[M-H]^-$  to specific product ions is monitored. For **triclocarban** ( $m/z$  313.1), a common transition is to the product ion at  $m/z$  160.[13] The presence of chlorine isotopes ( $^{37}\text{Cl}$ ) results in characteristic isotopic patterns that can be used for confirmation.[7]
  - Quantification: Quantification is typically achieved using an internal standard method, with a stable isotope-labeled version of **triclocarban** (e.g.,  $^{13}\text{C}_6$ -TCC) being the ideal choice to correct for matrix effects and variations in instrument response.[7]

## Visualizations

The following diagrams, created using Graphviz, illustrate the analytical workflow for **triclocarban** and its fate within a wastewater treatment plant.



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